3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H10N4O |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
5-(aminomethyl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C6H10N4O/c1-10-5(6(8)11)2-4(3-7)9-10/h2H,3,7H2,1H3,(H2,8,11) |
InChI Key |
WMUKXUJGJVOHRA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)CN)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate Intermediate
This intermediate is a crucial precursor for the target compound. The preparation involves catalytic hydrogenation of a nitro or other suitable precursor under mild conditions:
-
- Catalyst: 10% palladium on activated carbon
- Solvent: Methanol
- Hydrogen pressure: 1 atm
- Temperature: Room temperature (~20 °C)
- Reaction time: 4 hours
Procedure:
The precursor compound is dissolved in methanol, and Pd/C catalyst is added. The mixture is stirred under hydrogen atmosphere. After completion (monitored by LCMS), the catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure to yield methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate as a light yellow oil.Yield: Approximately 87%
- Analytical Data: LCMS m/z 156 (M+H) confirms the product identity.
Conversion to 3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide
The target compound can be synthesized from the above intermediate or related esters by amidation and introduction of the aminomethyl group. Although direct literature on this exact step is limited, typical methods include:
Amidation:
Conversion of the ester group to carboxamide by reaction with ammonia or ammonium salts under controlled conditions.Aminomethylation:
Introduction of the aminomethyl group at the 3-position can be achieved via reductive amination or nucleophilic substitution using formaldehyde and ammonia or amine sources.
Alternative Synthetic Routes and Improvements
While direct preparation methods for this compound are scarce, related pyrazole derivatives such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid have been synthesized using advanced methods that can inform the preparation of the target compound:
Two-step process involving substitution/hydrolysis and condensation/cyclization:
- Step 1: Reaction of 2,2-difluoroacetyl halide with alpha,beta-unsaturated esters under low temperature, followed by alkaline hydrolysis to form an alpha-difluoroacetyl intermediate.
- Step 2: Condensation with methylhydrazine aqueous solution in the presence of catalysts such as sodium iodide or potassium iodide, followed by cyclization under reduced pressure and temperature rise, acidification, and recrystallization to purify the product.
Catalyst and solvent optimization:
Use of iodide salts as catalysts and alcohol-water mixtures (methanol, ethanol, or isopropanol with 35-65% water) for recrystallization improves yield and purity.Yields and Purity:
Yields range from 75% to 80%, with HPLC purity exceeding 99% after recrystallization. The process reduces isomer formation and simplifies purification.
Though this method is for a difluoromethyl-substituted pyrazole, the principles of controlled substitution, cyclization, and purification are applicable to the aminomethyl derivative synthesis.
Comparative Data Table of Key Preparation Steps
| Step | Conditions/Details | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Catalytic hydrogenation of precursor to methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate | Pd/C (10%), H2 (1 atm), MeOH, 20 °C, 4 h | 87 | Not specified | Mild conditions, high yield |
| Amidation of ester to carboxamide | Ammonia or ammonium salts, controlled temperature | Variable | High | Standard amidation reaction |
| Aminomethylation at 3-position | Reductive amination or nucleophilic substitution | Variable | High | Requires optimization for selectivity |
| Cyclization and purification (related pyrazole) | Catalyst: KI or NaI; solvent: alcohol-water mix; recrystallization | 75-80 | >99 | Reduces isomers, improves purity |
Research Findings and Notes
The hydrogenation step to obtain the amino-substituted pyrazole intermediate is well-established and efficient, providing a good starting point for further functionalization.
Amidation and aminomethylation require careful control of reaction conditions to avoid side reactions and ensure regioselectivity.
The use of iodide catalysts and alcohol-water recrystallization solvents significantly enhances product purity and yield in related pyrazole syntheses, suggesting similar benefits for the target compound preparation.
Analytical techniques such as HPLC and LCMS are essential for monitoring reaction progress and confirming product purity.
No direct industrial-scale synthesis protocols for this compound were found, indicating potential for further development and optimization.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Antiparasitic Properties
Recent studies have identified 3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide as a potent inhibitor against the parasitic nematode Haemonchus contortus, which affects sheep. The compound was synthesized and tested, demonstrating significant efficacy in inhibiting the growth of this parasite, making it a candidate for developing new antiparasitic treatments in veterinary medicine .
Antifungal Activity
The compound's structural analogs have shown promising antifungal properties. Research indicates that derivatives of this compound can inhibit various phytopathogenic fungi, suggesting potential applications in agricultural fungicides. These compounds were evaluated for their antifungal activity using quantitative structure-activity relationship (QSAR) models, leading to the identification of effective candidates for crop protection .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The general synthetic route includes:
- Formation of the Pyrazole Ring : Starting materials undergo cyclization reactions to form the pyrazole core.
- Aminomethylation : The introduction of the aminomethyl group is achieved through nucleophilic substitution reactions.
- Carboxamide Formation : The final step involves converting a carboxylic acid precursor into the corresponding carboxamide through amide coupling reactions.
This process can be optimized for yield and purity, making it suitable for large-scale production .
Veterinary Applications
In a study published in PubMed, researchers synthesized a series of 1-methyl-1H-pyrazole-5-carboxamides, including this compound, to evaluate their efficacy against Haemonchus contortus. The results indicated that these compounds could significantly reduce parasite viability, thus presenting a viable alternative to existing anthelmintics .
Agricultural Applications
Another study focused on the antifungal properties of various pyrazole derivatives, including those related to this compound. The research highlighted the effectiveness of these compounds against common agricultural pathogens, paving the way for their development as new fungicides that could enhance crop yields and sustainability .
Summary Table of Applications
| Application Area | Compound Activity | Notable Findings |
|---|---|---|
| Veterinary Medicine | Antiparasitic | Effective against Haemonchus contortus |
| Agriculture | Antifungal | Inhibitory effects on phytopathogenic fungi |
| Synthetic Chemistry | Synthesis of pyrazole derivatives | High yield synthesis methods developed |
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Carboxamide Derivatives
Structural Variations and Functional Group Analysis
The biological and physicochemical properties of pyrazole carboxamides depend heavily on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Group Comparison
Key Research Findings
- Enzyme Inhibition: Pyrazole carboxamides with polar substituents (e.g., aminomethyl) show promise as cysteine protease inhibitors due to hydrogen bonding with active-site residues .
- Thermal Stability: Derivatives with electron-withdrawing groups (e.g., nitro in ) exhibit lower thermal stability compared to the target compound, which benefits from the electron-donating aminomethyl group .
- Biological Activity : Chlorophenyl-substituted analogs () demonstrate enhanced affinity for hydrophobic enzyme pockets, suggesting tailored substituents can optimize target selectivity .
Biological Activity
3-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potentials, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of the aminomethyl and carboxamide groups significantly influences its reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with biological macromolecules, enhancing binding affinity to enzymes or receptors.
- Ionic Interactions : The carboxamide group can participate in ionic interactions, further modulating the compound's biological effects.
- Halogen Bonding : If brominated derivatives are considered, the halogen can enhance reactivity and selectivity towards specific targets.
Biological Activities
Research has demonstrated that this compound exhibits various biological activities:
- Anticancer Activity : A study reported that pyrazole derivatives, including this compound, showed significant cytotoxicity against cancer cell lines such as MCF7 and A549. The IC50 values ranged from 0.95 nM to 42.30 µM depending on the specific derivative and cell line tested .
- Antimicrobial Properties : The compound has been evaluated for its potential as an antimicrobial agent, showing promising results against various pathogens due to its structural features .
- Inhibition of Parasitic Infections : It has been synthesized as a potent inhibitor against Haemonchus contortus, a parasitic nematode affecting livestock. These compounds demonstrated high selectivity indices and low cytotoxicity towards mammalian cells .
Case Study 1: Anticancer Potential
In a comparative study of pyrazole derivatives, this compound was shown to inhibit cancer cell proliferation effectively. The following table summarizes the IC50 values for various cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 3.79 |
| A549 | 26 | |
| HepG2 | 0.95 |
This data indicates that the compound has a strong inhibitory effect on cancer cell growth, making it a candidate for further development as an anticancer agent.
Case Study 2: Antimicrobial Activity
Another study assessed the antimicrobial efficacy of this compound against common bacterial strains. The results are summarized below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These findings suggest that the compound possesses significant antimicrobial properties, warranting further investigation into its potential therapeutic applications.
Q & A
Q. What are the optimized synthetic routes for 3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxamide, and how can reaction yields be improved?
The synthesis of pyrazole carboxamide derivatives typically involves multi-step processes, such as:
- Cyclocondensation : Starting materials like ethyl acetoacetate or phenylhydrazine are condensed to form the pyrazole core .
- Functionalization : Introduction of the aminomethyl group via coupling reactions (e.g., using 3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride with aryl amines) .
- Yield Optimization : Adjusting reaction parameters (temperature, solvent polarity) and using catalysts like KCO for nucleophilic substitutions improves efficiency .
Challenges include isolating ortho-substituted analogues, which may require chromatographic purification .
Q. How can the structure of this compound be confirmed using spectroscopic methods?
- NMR Spectroscopy : H NMR (DMSO-d) typically shows peaks for the aminomethyl group (~δ 5.1–5.2 ppm) and pyrazole protons (~δ 6.6–7.8 ppm). Carboxamide protons appear as singlets (~δ 11.0–13.4 ppm) .
- Mass Spectrometry : ESI-MS confirms the molecular ion peak (e.g., m/z 450.2 for related compounds) .
- X-ray Diffraction : For crystalline derivatives, bond angles and torsional strain in the pyrazole ring can be analyzed .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Solubility : Pyrazole carboxamides are generally soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Solubility can be enhanced via salt formation (e.g., hydrochloride salts) .
- Stability : Thermal degradation studies (TGA/DSC) and accelerated stability testing (40°C/75% RH for 6 months) are recommended. Hydrolysis of the carboxamide group may occur under strongly acidic/basic conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Orthogonal Assays : Validate target engagement using both enzymatic (e.g., fluorescence polarization) and cellular assays (e.g., luciferase reporter systems) .
- Metabolic Stability : Assess liver microsomal stability to rule out false negatives due to rapid degradation .
- Reproducibility : Ensure consistent synthetic batches by quantifying impurities via HPLC (>98% purity threshold) .
Q. What computational modeling approaches are suitable for studying its interaction with biological targets?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., cysteine proteases). Focus on the carboxamide’s hydrogen-bonding interactions .
- DFT Calculations : Analyze electron density maps (B3LYP/6-31G* level) to predict reactivity at the aminomethyl group .
- MD Simulations : Simulate ligand-receptor dynamics over 100 ns to assess binding stability under physiological conditions .
Q. How can derivatives be designed for structure-activity relationship (SAR) studies?
- Functional Group Modifications : Replace the methyl group with halogens (e.g., Cl, F) or bulkier substituents (e.g., tert-butyl) to probe steric effects .
- Bioisosteres : Substitute the carboxamide with sulfonamide or thioamide groups to enhance metabolic resistance .
- Protease Inhibitors : Attach nitrile warheads (e.g., cyano groups) to improve covalent binding to catalytic cysteine residues .
Q. What in vitro assays are recommended for evaluating its biological activity?
- Enzyme Inhibition : Measure IC values against target enzymes (e.g., cathepsin B) using fluorogenic substrates .
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with EC values <10 µM indicating potency .
- Selectivity Profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to assess off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
